Griseofulvic Acid

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Griseofulvic acid (CAS 469-54-5) is the officially designated Griseofulvin EP Impurity A, mandated for regulatory-compliant analytical method validation (AMV) and quality control (QC) of griseofulvin API and finished drug products. As the demethylated metabolite (C16H15ClO6, MW 338.74), it is structurally distinct from griseofulvin, making it an irreplaceable, authentic reference standard for ANDA submissions and pharmacopeial monograph compliance. Beyond its regulatory role, it serves as a unique biochemical probe for tubulin polymerization and protein aggregation studies. Sourced as a certified reference standard for analytical and research use only.

Molecular Formula C16H15ClO6
Molecular Weight 338.74 g/mol
CAS No. 469-54-5
Cat. No. B601506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriseofulvic Acid
CAS469-54-5
Synonyms(1’S,6’R)-7-Chloro-4,6-dimethoxy-6’-methyl-,Spiro[benzofuran-2(3H),1’-cyclohexane]-2’,3,4’-trione;  trans-7-Chloro-4,6-dimethoxy-6’-methylspiro[benzofuran-2(3H),1’- cyclohexane]-2’,3,4’-trione;  (+/-)-Griseofulvic Acid
Molecular FormulaC16H15ClO6
Molecular Weight338.74 g/mol
Structural Identifiers
SMILESCC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl
InChIInChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h6-7H,4-5H2,1-3H3/t7-,16+/m1/s1
InChIKeyYIQRSAKVWZVLDN-QZTNRIJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Griseofulvic Acid (CAS 469-54-5): Demethylated Griseofulvin Metabolite and Reference Standard for Antifungal Research


Griseofulvic acid (CAS 469-54-5) is a polyketide metabolite and a key intermediate in the griseofulvin class of compounds, structurally distinguished from its parent antifungal griseofulvin by the demethylation of a single methoxy group [1]. It is recognized as Griseofulvin EP Impurity A and serves as a critical reference standard in pharmaceutical quality control and analytical method validation . In cell-free biochemical systems, griseofulvic acid is characterized by its capacity to induce both protein aggregation and tubulin polymerization . Its primary utility lies not as a direct therapeutic replacement for griseofulvin but as a specialized tool for analytical chemistry, in vitro mechanistic studies, and as a versatile scaffold for the synthesis of novel derivatives with distinct biological profiles [2].

Why Griseofulvic Acid (CAS 469-54-5) Cannot Be Replaced by Griseofulvin for Analytical and Research Applications


The direct substitution of griseofulvic acid with its parent compound, griseofulvin (CAS 126-07-8), or its primary urinary metabolite, 6-demethylgriseofulvin (CAS 469-54-6), is precluded by fundamental differences in their chemical structures, biological roles, and application-specific performance. Griseofulvic acid is not merely an inactive byproduct but a chemically distinct entity (C16H15ClO6, M.W. 338.74) , resulting from the demethylation of griseofulvin . This structural modification underpins its unique role as a mandated reference standard (Griseofulvin EP Impurity A) for regulatory compliance in pharmaceutical quality control . Furthermore, griseofulvic acid's established capacity to induce tubulin polymerization and protein aggregation in cell-free assays [1] provides a specific biochemical signature that griseofulvin does not replicate in these model systems. Consequently, for applications requiring an authentic impurity marker, a defined metabolite standard for bioanalysis [2], or a specific biochemical probe, griseofulvic acid is an irreplaceable reagent. The quantitative evidence below details these critical points of differentiation.

Quantitative Evidence Guide: Differentiating Griseofulvic Acid (CAS 469-54-5) for Procurement and Research Use


Regulatory Mandate as Griseofulvin EP Impurity A: A Critical Standard for Pharmaceutical Quality Control

Griseofulvic acid is officially designated and listed as Griseofulvin EP Impurity A, making it a mandatory reference standard for pharmaceutical quality control . Its chemical identity and use as a reference material are defined by the European Pharmacopoeia (EP) and it is supplied with detailed characterization data compliant with regulatory guidelines [1]. In contrast, griseofulvin (CAS 126-07-8) is the active pharmaceutical ingredient (API) and is not used as an impurity standard . Similarly, 6-demethylgriseofulvin is a separate metabolite and is not interchangeable for this specific regulatory application [2].

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Quantifiable Bioanalytical Standard: Enabling HPLC Quantification of a Human Metabolite

Griseofulvic acid has been identified and validated as a key analyte for quantitative bioanalysis in human plasma and urine samples [1]. A specific high-performance liquid chromatography (HPLC) method was developed that achieves baseline separation and allows for the simultaneous quantification of griseofulvin, 6-demethylgriseofulvin, and griseofulvic acid, a newly identified metabolite in man [1]. This method uses a reversed-phase column and a mobile phase of 45% acetonitrile in 0.1 M acetic acid [1].

Bioanalysis HPLC Method Development Pharmacokinetics

Biochemical Probe for In Vitro Mechanistic Studies: Induction of Tubulin Polymerization and Protein Aggregation

Griseofulvic acid is consistently reported to induce both tubulin polymerization and protein aggregation in cell-free assays [1]. This specific dual activity in a simplified, cell-free system distinguishes it as a biochemical tool for probing these fundamental cellular processes. While griseofulvin also targets microtubules, its primary mechanism in vivo involves inhibiting fungal mitosis by interfering with spindle microtubule dynamics, and it is not typically characterized by the same profile in cell-free protein aggregation assays [2].

Cell Biology Microtubule Dynamics Protein Aggregation

Versatile Synthetic Scaffold for Derivatization: A Gateway to Novel Griseofulvin Analogues

Griseofulvic acid serves as a key starting material and versatile scaffold for the synthesis of novel griseofulvin analogues and derivatives with potentially improved properties [1][2]. Its free carboxylic acid group and reactive enolizable ketone moieties provide multiple sites for chemical modification, enabling the creation of diverse compound libraries [3]. In contrast, griseofulvin itself is a less reactive scaffold for direct derivatization, often requiring initial hydrolysis to griseofulvic acid as a first step in many synthetic routes [1].

Medicinal Chemistry Organic Synthesis Drug Discovery

Physical-Chemical Properties: Differential Melting Point and Solubility Profile Compared to Griseofulvin

Griseofulvic acid exhibits a distinct melting point of 260-262°C (with decomposition) , which is significantly higher than that reported for griseofulvin (mp: 218-220°C) [1]. This difference is a direct result of the structural change (demethylation) and provides a simple, quantitative parameter for identity verification and purity assessment. Furthermore, its solubility profile is also specific, being soluble in methanol or DMSO but only slightly soluble in water .

Pre-formulation Analytical Method Development Compound Handling

Optimal Research and Industrial Use Cases for Griseofulvic Acid (CAS 469-54-5)


Pharmaceutical Quality Control: Use as a Certified Reference Standard for Griseofulvin EP Impurity A

This is the most critical and non-substitutable application. As the officially designated Griseofulvin EP Impurity A, griseofulvic acid is required by regulatory bodies for analytical method development, method validation (AMV), and routine quality control (QC) of griseofulvin active pharmaceutical ingredient (API) and finished drug products . Analytical chemists in QC laboratories must use a certified standard of this compound to ensure the accurate identification and quantification of this specific impurity, which is essential for meeting pharmacopeial monograph specifications and regulatory filing requirements for ANDA submissions .

Bioanalytical Method Development: A Key Analyte in HPLC Assays for Drug Metabolism and Pharmacokinetic (DMPK) Studies

For researchers studying the in vivo metabolism of griseofulvin, griseofulvic acid is an essential analyte standard. Validated HPLC methods exist that can separate and quantify it alongside griseofulvin and 6-demethylgriseofulvin in complex biological matrices like human plasma and urine [1]. Procuring pure griseofulvic acid enables the development of robust bioanalytical methods for tracking the complete metabolic profile of the drug, providing critical data on its absorption, distribution, metabolism, and excretion (ADME) properties [1].

Mechanistic Cell Biology Research: A Specialized Probe for In Vitro Tubulin Polymerization and Protein Aggregation Studies

Griseofulvic acid is a valuable tool for basic research in cell biology, specifically for studying the mechanisms of microtubule dynamics and protein aggregation [2]. Its unique ability to induce both tubulin polymerization and protein aggregation in simplified, cell-free assays [2] makes it a useful positive control or specific perturbagen for dissecting the fundamental biochemical pathways governing these processes, separate from the more complex and indirect effects observed with griseofulvin in live-cell models [3].

Medicinal Chemistry and Drug Discovery: A Versatile Scaffold for Synthesizing Novel Griseofulvin Analogues

Medicinal chemists focused on the griseofulvin pharmacophore or seeking new anti-cancer and antifungal leads should consider griseofulvic acid as a strategic starting material [4]. Its functional groups allow for a wider array of chemical transformations compared to griseofulvin, facilitating the efficient generation of diverse analogue libraries for structure-activity relationship (SAR) studies [4][5]. This approach is a proven pathway to identifying derivatives with potentially improved potency, solubility, or metabolic stability over the parent compound [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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